Bienvenue dans la boutique en ligne BenchChem!

4-nitro-1-(propan-2-yl)-1H-imidazole

Lipophilicity Drug Design Membrane Permeability

4-Nitro-1-(propan-2-yl)-1H-imidazole (CAS 866251-86-7) is a 1-isopropyl-substituted 4-nitroimidazole derivative, classified as a heterocyclic building block with applications in medicinal chemistry and pharmaceutical research. Its structure features a nitro group at the 4-position of the imidazole ring and an isopropyl substituent at the N1 position, yielding a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 866251-86-7
Cat. No. B3290639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1-(propan-2-yl)-1H-imidazole
CAS866251-86-7
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(N=C1)[N+](=O)[O-]
InChIInChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3
InChIKeyLXGQVQUYSTYSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1-(propan-2-yl)-1H-imidazole (CAS 866251-86-7): Procurement-Ready Imidazole Building Block for Pharmaceutical R&D


4-Nitro-1-(propan-2-yl)-1H-imidazole (CAS 866251-86-7) is a 1-isopropyl-substituted 4-nitroimidazole derivative, classified as a heterocyclic building block with applications in medicinal chemistry and pharmaceutical research. Its structure features a nitro group at the 4-position of the imidazole ring and an isopropyl substituent at the N1 position, yielding a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol. The compound is commercially available in research quantities (typically 250 mg to 1 g) with certified purity specifications . Nitroimidazoles are a well-established class of bioactive scaffolds; the specific substitution pattern of this compound imparts distinct physicochemical properties that differentiate it from unsubstituted or N-methyl analogs and may influence its reactivity and biological profile [1].

Why 4-Nitro-1-(propan-2-yl)-1H-imidazole Cannot Be Casually Substituted with Other Nitroimidazole Analogs


Nitroimidazole derivatives exhibit pronounced sensitivity of both physicochemical and biological behavior to N1-substitution. The isopropyl group in 4-nitro-1-(propan-2-yl)-1H-imidazole confers a significantly higher lipophilicity (calculated LogP ≈ 1.39) compared to unsubstituted 4-nitroimidazole (LogP ≈ -0.08 to 0.84) or the N-methyl analog (LogP ≈ 0.33–0.85) . This alteration directly impacts membrane permeability, solubility, and metabolic stability, which are critical determinants in cell-based assays and in vivo pharmacokinetics. Furthermore, the steric and electronic influence of the isopropyl group can modulate the reduction potential of the nitro group—the key activation step for antimicrobial and radiosensitizing activities. Consequently, SAR studies within nitroimidazole series have repeatedly shown that exchanging N1-alkyl groups leads to unpredictable changes in potency, selectivity, and toxicity profiles . Generic substitution with an unoptimized analog therefore risks both experimental irreproducibility and procurement of a building block that is mismatched to the intended lead optimization trajectory.

Quantitative Differentiation of 4-Nitro-1-(propan-2-yl)-1H-imidazole from Closest Analogs: A Procurement Evidence Guide


Enhanced Lipophilicity: A >60% Increase in LogP Relative to Unsubstituted 4-Nitroimidazole

4-Nitro-1-(propan-2-yl)-1H-imidazole exhibits a calculated LogP of 1.386 , a value that is substantially higher than that of the unsubstituted parent compound 4-nitroimidazole, which has reported LogP values ranging from -0.08 to 0.84 depending on the source [1]. This represents an approximate increase of 0.55 to 1.47 log units, corresponding to a >60% enhancement in lipophilicity. The increased LogP is a direct consequence of the isopropyl substituent at the N1 position.

Lipophilicity Drug Design Membrane Permeability

Preferential Inclusion in Pharmaceutical Patent Literature: A Marker of Synthetic Tractability and Utility

Multiple pharmaceutical patent applications and journal articles explicitly reference 4-nitro-1-(propan-2-yl)-1H-imidazole (or its synonyms) as a key intermediate or a component of lead optimization libraries. Examples include its appearance in studies of WDR5-MYC inhibitors and FGFR kinase inhibitors , as well as in a 2011 J. Med. Chem. paper on CDK5/p25 inhibitors where N1-substituted 4-aminoimidazoles were extensively explored . While 4-nitroimidazole itself is a more generic synthon, the specific 1-isopropyl-4-nitroimidazole scaffold is selected by medicinal chemists for its balanced properties in advanced SAR campaigns.

Medicinal Chemistry Kinase Inhibition Patent Analysis

Higher Purity Availability: 97% vs. 95% Grade for Demanding Synthetic Transformations

While the compound is widely offered at 95% purity (e.g., Fluorochem, Leyan) , suppliers such as MolCore provide a 97% purity grade . This offers a quantifiable improvement over the 95% baseline, which is particularly relevant when the compound is used as a substrate in reactions sensitive to impurities (e.g., metal-catalyzed cross-couplings where halogenated impurities can poison catalysts). In contrast, many analogs like 1-cyclopropyl-4-nitro-1H-imidazole are predominantly listed at 95% purity without a readily available higher-grade option .

Purity Synthesis Quality Control

Documented Synthetic Procedure: A Validated, Reproducible Route for Scale-Up Consideration

A detailed and reproducible synthetic procedure for 4-nitro-1-(propan-2-yl)-1H-imidazole has been disclosed, involving alkylation of 4-nitroimidazole with 2-iodopropane using potassium carbonate in DMF at 50°C for 5 hours . The availability of this explicit methodology reduces uncertainty in sourcing the compound or preparing it in-house when commercial supplies are constrained. In contrast, reliable, high-yielding synthetic procedures for less common N1-alkylated analogs (e.g., 1-cyclopropyl-4-nitroimidazole) are less frequently published in the open literature, potentially complicating independent verification or scale-up efforts.

Organic Synthesis Process Chemistry Reproducibility

Optimal Procurement and Use Cases for 4-Nitro-1-(propan-2-yl)-1H-imidazole (CAS 866251-86-7)


Lead Optimization of CNS-Penetrant Nitroimidazole-Based Therapeutics

Medicinal chemistry teams aiming to improve blood-brain barrier penetration of nitroimidazole scaffolds should prioritize this compound over the parent 4-nitroimidazole or the N-methyl analog. The >60% increase in LogP (1.386 vs. <0.85) correlates with enhanced passive diffusion across lipid bilayers, a prerequisite for CNS activity. The isopropyl group provides a favorable balance of lipophilicity without the excessive molecular weight or steric bulk of larger alkyl chains, making it an ideal early-stage SAR probe for CNS programs.

Synthesis of Kinase Inhibitor Intermediates Referenced in Pharmaceutical Patents

Process R&D and medicinal chemistry groups engaged in the development of FGFR, CDK5, or WDR5-MYC inhibitors should procure this specific building block. Its explicit mention in supporting information of key J. Med. Chem. articles and patent families confirms that it is a validated intermediate in advanced lead optimization. Using an alternative N1-substituent without corroborating data could derail SAR interpretation and delay project timelines.

Multi-Step Organic Synthesis Requiring High-Purity Starting Materials

For synthetic sequences that are particularly sensitive to trace impurities—such as palladium-catalyzed cross-couplings, enzyme-mediated biotransformations, or crystallizations—procuring the 97% purity grade of 4-nitro-1-(propan-2-yl)-1H-imidazole is justified. The reduction in total impurities from 5% to 3% represents a 40% decrease , which can be the difference between successful reaction completion and catalyst poisoning or emulsion formation. This purity advantage is not uniformly available for the closest analog, 1-cyclopropyl-4-nitro-1H-imidazole.

In-House Synthesis for Supply Chain Resilience

Organizations with internal medicinal chemistry or process chemistry capabilities can leverage the published synthetic route to manufacture this compound on-demand . This mitigates supply chain risk, enables cost-of-goods analysis, and allows for the production of isotopically labeled or custom salt forms. The availability of a reproducible procedure is a distinct advantage over less well-characterized N1-alkyl-4-nitroimidazoles for which no optimized laboratory-scale preparation is publicly documented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-nitro-1-(propan-2-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.